Chemical properties and stability of (Fluoromethyl)trimethylsilane
Chemical properties and stability of (Fluoromethyl)trimethylsilane
An In-Depth Technical Guide to (Fluoromethyl)trimethylsilane: Properties, Stability, and Synthetic Utility
Abstract
(Fluoromethyl)trimethylsilane, (CH₃)₃SiCH₂F, is an organosilicon compound of increasing interest to the pharmaceutical and agrochemical industries. As a key reagent for introducing the monofluoromethyl (-CH₂F) moiety, it provides a valuable tool for medicinal chemists to fine-tune the properties of bioactive molecules. The strategic incorporation of fluorine can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity.[1][2] This guide offers a comprehensive technical overview of the chemical properties, stability, handling considerations, and synthetic applications of (Fluoromethyl)trimethylsilane. By drawing comparisons with its extensively studied analogue, (Trifluoromethyl)trimethylsilane (TMSCF₃), this document provides field-proven insights into its reactivity and practical utility for researchers, scientists, and drug development professionals.
Introduction: The Role of Fluorinated Silanes in Medicinal Chemistry
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[2][3] The trifluoromethyl (-CF₃) group, in particular, is a prevalent substituent in numerous pharmaceuticals, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate receptor affinity.[1][4] Reagents like (Trifluoromethyl)trimethylsilane, also known as the Ruppert-Prakash reagent, are workhorses for installing this group.[5][6]
However, the nuanced effects of "lighter" fluorination are gaining significant appreciation. The monofluoromethyl (-CH₂F) group offers a distinct electronic and steric profile compared to its perfluorinated counterpart. It can act as a bioisostere for a hydroxyl group or a metabolically stabilized alternative to a methyl group, providing a more subtle modulation of a molecule's properties. (Fluoromethyl)trimethylsilane serves as a primary reagent for delivering this valuable functional group. Understanding its properties in the context of the broader family of fluorinated trimethylsilanes is therefore critical for its effective application in drug design and development.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of (Fluoromethyl)trimethylsilane dictate its handling, reactivity, and analytical characterization. A comparison with (Trifluoromethyl)trimethylsilane highlights the impact of progressive fluorination.
| Property | (Fluoromethyl)trimethylsilane | (Trifluoromethyl)trimethylsilane |
| Molecular Formula | C₄H₁₁FSi[7] | C₄H₉F₃Si[5] |
| Molecular Weight | 106.21 g/mol [7] | 142.20 g/mol |
| Appearance | Liquid (Assumed) | Colorless Liquid[5] |
| Boiling Point | Not widely reported | 54-55 °C[5][8] |
| Density | Not widely reported | ~0.962 g/mL at 20 °C[5][8] |
| Flash Point | Not widely reported | -17 °C to -32 °C[8] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the trimethylsilyl group and a doublet for the two protons of the fluoromethyl group, with coupling to the adjacent fluorine atom (²JH-F).
-
¹³C NMR: The carbon spectrum will display distinct signals for the trimethylsilyl methyl carbons and the fluoromethyl carbon, with the latter showing a large one-bond coupling constant (¹JC-F).
-
¹⁹F NMR: Fluorine-19 NMR is a crucial technique for confirming the presence and purity of the reagent.[9] A single resonance, coupled to the two adjacent protons of the CH₂ group (a triplet), is expected. The chemical shift range for fluorine is significantly wider than for protons, making it highly sensitive to the local electronic environment.[9]
-
²⁹Si NMR: Silicon-29 NMR can provide additional structural confirmation.[7]
Stability, Handling, and Storage: A Self-Validating System
The utility of (Fluoromethyl)trimethylsilane is intrinsically linked to its stability, which is primarily dictated by its sensitivity to moisture. The silicon-carbon bond, while generally robust, is susceptible to cleavage in the presence of nucleophiles, a reactivity that is harnessed for its synthetic applications but must be controlled during storage.
Causality of Instability: The primary pathway for decomposition is hydrolysis. The high affinity of silicon for oxygen, especially in the presence of trace fluoride or other nucleophiles that can form hypervalent silicon intermediates, facilitates the cleavage of the Si-CH₂F bond. This process can release volatile and corrosive byproducts, such as hydrogen fluoride.
Field-Proven Storage Protocol: To ensure the longevity and reactivity of the reagent, a self-validating storage system is essential.
-
Inert Atmosphere: Store the container under a positive pressure of an inert gas such as argon or nitrogen. This is the most critical step to prevent the ingress of atmospheric moisture.
-
Cool and Dry Environment: Keep the container tightly sealed in a cool, dry, and well-ventilated place, away from sources of ignition.[10][11] A refrigerator dedicated to flammable reagents (2-8°C) is often recommended.[12]
-
Material Compatibility: Avoid storage in containers that can be corroded by trace amounts of HF that may form over time, such as certain metals. Glass or appropriate polymer-lined containers are preferred.[11]
Safe Handling Procedures: Handling should always occur in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear safety goggles, flame-resistant lab coat, and appropriate chemical-resistant gloves.[10]
-
Inert Atmosphere Techniques: Use standard Schlenk line or glovebox techniques to transfer the reagent. Use dry, oven-baked glassware and dry solvents.
-
Static Discharge Prevention: As the reagent is often used in flammable solvents like THF, ensure all equipment is properly grounded to prevent ignition from static discharge.[10]
Reactivity and Synthetic Applications
The core utility of (Fluoromethyl)trimethylsilane is as a nucleophilic monofluoromethylating agent. Its reactivity is not spontaneous but requires activation by a nucleophilic catalyst.
Mechanism of Action: Nucleophilic Activation The synthetic power of (Fluoromethyl)trimethylsilane is unlocked by a catalytic amount of a nucleophilic activator. The generally accepted mechanism, analogous to that of the well-studied Ruppert-Prakash reagent, involves the following key steps.[5]
-
Activation: A nucleophile (Nu⁻), typically a fluoride salt (e.g., TBAF, CsF) or an alkoxide, attacks the silicon atom.[5]
-
Formation of a Hypervalent Intermediate: This attack forms a pentacoordinate, hypervalent siliconate species. This intermediate is more reactive and poised to release the fluoromethyl group.
-
Fluoromethyl Transfer: The hypervalent intermediate delivers the (fluoromethyl) anion equivalent, ⁻CH₂F, to an electrophilic substrate, such as the carbonyl carbon of an aldehyde or ketone.
-
Silylation and Catalyst Regeneration: The resulting alkoxide is trapped by another molecule of (Fluoromethyl)trimethylsilane or a related silyl species in the mixture, forming a stable silyl ether and regenerating the active hypervalent catalyst.[5]
Caption: General mechanism for nucleophilic fluoromethylation.
Representative Experimental Protocol: Monofluoromethylation of an Aldehyde This protocol is a representative workflow adapted from established procedures for related silicon-based reagents. The causality for each step is explained to ensure a self-validating and trustworthy methodology.
-
Apparatus Preparation:
-
Action: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Causality: Rigorous exclusion of atmospheric moisture is paramount to prevent reagent quenching and ensure high yields.
-
-
Reagent Charging:
-
Action: Under a positive pressure of inert gas, dissolve the aldehyde substrate (1.0 eq.) and the nucleophilic catalyst (e.g., anhydrous CsF, 0.1-0.2 eq.) in anhydrous solvent (e.g., THF).
-
Causality: Anhydrous solvent is critical. The sub-stoichiometric amount of catalyst is sufficient to initiate and sustain the catalytic cycle.
-
-
Reaction Initiation:
-
Action: Cool the mixture to 0 °C using an ice-water bath. Add (Fluoromethyl)trimethylsilane (1.5-2.0 eq.) dropwise via syringe over 10-15 minutes.
-
Causality: Initial cooling controls the exothermicity of the reaction upon activation. A slight excess of the fluoromethylating reagent ensures complete consumption of the starting material.
-
-
Reaction Monitoring:
-
Action: Allow the reaction to stir at 0 °C or warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by analyzing small aliquots via ¹H NMR.
-
Causality: Monitoring confirms the consumption of the starting material and the formation of the product, preventing unnecessarily long reaction times or premature workup.
-
-
Workup and Quenching:
-
Action: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Causality: The aqueous quench neutralizes the catalyst and removes inorganic salts. Extraction isolates the desired organic product.
-
-
Purification:
-
Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Causality: These standard steps remove residual water and impurities, yielding the pure monofluoromethylated alcohol product.
-
Safety Profile and Hazard Management
While specific toxicological data for (Fluoromethyl)trimethylsilane is not as extensive as for its trifluoro-analogue, a robust safety assessment can be made based on its chemical class and the properties of related compounds.[13]
| Hazard Class | GHS Statement | Precautionary Measures |
| Flammability | H225: Highly flammable liquid and vapor (often supplied in flammable solvent).[10] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[10] P240: Ground/bond container and receiving equipment. |
| Skin/Eye Irritation | Causes skin and eye irritation (Assumed, similar to related silanes).[14][15] | P280: Wear protective gloves/eye protection/face protection. |
| Respiratory Irritation | May cause respiratory irritation.[13] | P261: Avoid breathing vapors/mist. Use only outdoors or in a well-ventilated area.[11] |
| Hydrolysis Hazard | Reacts with water, potentially forming corrosive Hydrogen Fluoride (HF). | P233: Keep container tightly closed. Handle with extreme care to avoid moisture contact. |
Conclusion
(Fluoromethyl)trimethylsilane is a valuable reagent for the precise installation of the monofluoromethyl group, a substituent of growing importance in drug discovery. Its chemical behavior is governed by the reactivity of the silicon-carbon bond, which, while sensitive to moisture, can be expertly controlled and harnessed for potent synthetic transformations through nucleophilic activation. By understanding its properties, stability, and the causality behind its handling and reaction protocols—often informed by its well-documented analogue, TMSCF₃—researchers can effectively employ this reagent to build complex molecules with fine-tuned biological and pharmacological profiles.
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